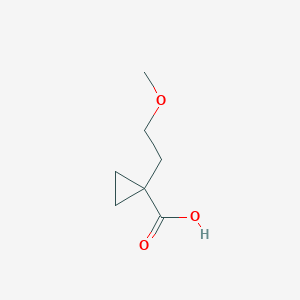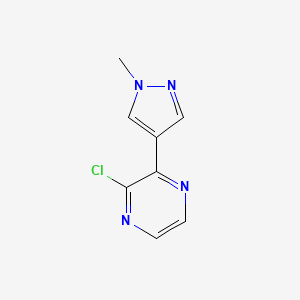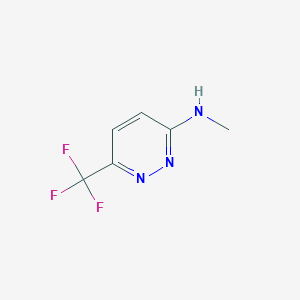![molecular formula C9H8ClN3O B1530411 [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol CAS No. 1353878-01-9](/img/structure/B1530411.png)
[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol
Overview
Description
“[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol” is a chemical compound that contains a 1,2,4-triazole ring. The 1,2,4-triazole ring is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol”, has been reported in several studies . These studies highlight the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole .
Molecular Structure Analysis
The molecular structure of “[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol” and its derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Chemical Reactions Analysis
The chemical reactions involving “[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol” and its derivatives have been studied in the context of their biological activities .
Scientific Research Applications
Antibacterial Agent
The 1,2,4-triazole core is recognized for its antibacterial properties . Research indicates that derivatives of 1,2,4-triazole exhibit significant activity against a range of bacterial strains. This makes “[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol” a potential candidate for the development of new antibacterial drugs, especially in the fight against antibiotic-resistant bacteria .
Antifungal Applications
Compounds with a 1,2,4-triazole structure have been shown to possess antifungal activities . They can be effective against diseases like pulmonary aspergillosis caused by Aspergillus fumigatus. The triazole ring’s presence in the compound’s structure could be harnessed to develop treatments for fungal infections .
Aromatase Inhibitors
1,2,4-Triazole derivatives are known to act as aromatase inhibitors . These inhibitors are crucial in the treatment of hormone-sensitive breast cancers as they reduce the production of estrogen. The compound could be structurally modified to enhance its efficacy as an aromatase inhibitor .
Antioxidant Properties
The triazole ring is associated with antioxidant properties , which are essential in protecting cells from oxidative stress. This compound could be explored for its potential to mitigate oxidative damage in biological systems, contributing to the prevention of various diseases .
Anti-Malarial and Anti-Leishmanial Drugs
Research has shown that 1,2,4-triazole derivatives can be used in the treatment of malaria and leishmaniasis. The compound “[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol” could be investigated for its efficacy in combating these parasitic diseases .
Synthesis of Heterocyclic Compounds
The 1,2,4-triazole ring is a key scaffold in the synthesis of various heterocyclic compounds. It can be utilized in multicomponent reactions to create a diverse array of molecules with potential applications in medicinal chemistry .
Drug Resistance Research
Given the escalating problem of microbial resistance, the compound’s triazole component can be pivotal in studying drug resistance mechanisms. It could be used to develop novel agents that can overcome resistance in pathogenic bacteria .
Chemical Structure Modification for Drug Development
The versatility of the 1,2,4-triazole ring allows for chemical modifications that can lead to the development of new drugs with improved pharmacological profiles. This compound could serve as a starting point for the design of molecules with targeted therapeutic actions .
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol may interact with its targets in a way that triggers programmed cell death.
Biochemical Pathways
Related compounds have been shown to impact a variety of biological activities, suggesting that multiple pathways could be affected .
Result of Action
The search results indicate that similar compounds have shown cytotoxic activities against certain cancer cell lines . For instance, some 1,2,4-triazole hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . This suggests that [2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol may also have cytotoxic effects on certain cell types.
properties
IUPAC Name |
[2-chloro-4-(1,2,4-triazol-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-9-3-8(2-1-7(9)4-14)13-6-11-5-12-13/h1-3,5-6,14H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOKIKAKZYHCJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NC=N2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![{3-[(Methylamino)methyl]phenyl}methanesulfonamide](/img/structure/B1530340.png)
![[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1530343.png)


![4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1530346.png)

